Sodium 2-methanesulfonamidoacetate
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Overview
Description
Sodium 2-methanesulfonamidoacetate is a chemical compound with the molecular formula C₃H₆NNaO₄S and a molecular weight of 175.14 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methanesulfonamidoacetate typically involves the reaction of methanesulfonamide with sodium chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonamide group replaces the chlorine atom in chloroacetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methanesulfonamidoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions often involve bases like sodium hydroxide or catalysts like palladium.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Sodium 2-methanesulfonamidoacetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing various organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 2-methanesulfonamidoacetate involves its interaction with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various metabolic pathways, making it useful in drug design .
Comparison with Similar Compounds
- Sodium methanesulfonate
- Sodium ethanesulfonate
- Sodium benzenesulfonate
Comparison: Sodium 2-methanesulfonamidoacetate is unique due to its sulfonamide group, which imparts specific reactivity and biological activity. Compared to other sulfonates, it has enhanced stability and a broader range of applications in medicinal chemistry .
Properties
IUPAC Name |
sodium;2-(methanesulfonamido)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S.Na/c1-9(7,8)4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLQFYHCUCYLNE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859980-63-5 |
Source
|
Record name | sodium 2-methanesulfonamidoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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